molecular formula C8H9F2N B6182617 2-fluoro-6-(2-fluoropropan-2-yl)pyridine CAS No. 2624142-14-7

2-fluoro-6-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6182617
CAS No.: 2624142-14-7
M. Wt: 157.2
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Description

2-Fluoro-6-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a branched 2-fluoropropan-2-yl group at the 6-position of the pyridine ring. The fluorine substituents significantly influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The 2-fluoropropan-2-yl group introduces steric bulk, which may modulate binding interactions in biological systems or alter reactivity in synthetic pathways.

Properties

CAS No.

2624142-14-7

Molecular Formula

C8H9F2N

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

2-fluoro-6-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction:

    Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Scientific Research Applications

2-fluoro-6-(2-fluoropropan-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-6-(2-fluoropropan-2-yl)pyridine is not well-documented. fluorinated compounds generally exert their effects by interacting with specific molecular targets and pathways, often involving the formation of strong hydrogen bonds and electrostatic interactions due to the presence of fluorine atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorinated pyridines are widely studied due to fluorine’s electronegativity, which polarizes the aromatic ring and enhances metabolic stability in pharmaceuticals . Below is a comparison of 2-fluoro-6-(2-fluoropropan-2-yl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-F, 6-(2-fluoropropan-2-yl) C₈H₈F₂N 169.15 (calculated) High steric bulk; dual fluorine atoms enhance electron withdrawal .
2-Fluoro-6-phenylpyridine 2-F, 6-Ph C₁₁H₈FN 173.19 Phenyl group increases lipophilicity; used as a pharmaceutical obviator .
2-Fluoro-6-methylpyridine 2-F, 6-CH₃ C₆H₆FN 111.12 Compact structure; methyl group offers mild steric hindrance.
2-Fluoro-6-(trifluoromethyl)pyridine 2-F, 6-CF₃ C₇H₄F₄N 178.11 Strong electron-withdrawing CF₃ group; used in agrochemicals .
2-Fluoro-6-(thiophen-2-yl)pyridine 2-F, 6-thiophene C₉H₆FNS 179.21 Thiophene enhances π-stacking potential; applications in materials science.
2-Chloro-6-(2-fluoropropan-2-yl)pyridine 2-Cl, 6-(2-fluoropropan-2-yl) C₈H₈ClF₂N 203.61 Chlorine increases reactivity for nucleophilic substitution .

Stability and Reactivity

  • Electronic Effects : Fluorine at the 2-position deactivates the pyridine ring, making it less reactive toward electrophilic substitution but more stable under acidic conditions .

Key Research Findings and Data

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP
2-Fluoro-6-methylpyridine Not reported Not reported ~1.5 (est)
2-Fluoro-6-(thiophen-2-yl)pyridine Not reported Not reported 2.95

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-6-(2-fluoropropan-2-yl)pyridine, and how can reaction conditions be systematically optimized?

The synthesis of fluorinated pyridines often employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 2,6-difluoropyridine derivatives can react with fluorinated alcohols (e.g., 2-fluoropropan-2-ol) under basic conditions (e.g., KOtBu in THF) to introduce substituents at the 6-position . Optimization involves:

  • Temperature control : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity and stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of 2,6-difluoropyridine to fluorinated alcohol is recommended, with excess base (1.2–1.5 eq.) to deprotonate the alcohol .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves yield and purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Multimodal analytical approaches are critical:

  • NMR spectroscopy :
    • 19F NMR^{19}\text{F NMR} distinguishes between fluorine environments (e.g., δ -110 to -120 ppm for aromatic F; δ -70 to -80 ppm for aliphatic CF3_3 groups) .
    • 1H NMR^{1}\text{H NMR} identifies coupling patterns (e.g., para-substitution in pyridine rings).
  • X-ray crystallography : Resolves regiochemical ambiguities, as seen in analogous fluoropyridine structures .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Cl/Br absence rules out halide impurities) .

Q. What safety protocols are essential for handling fluorinated pyridine derivatives like this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds, which may cause respiratory irritation .
  • Waste disposal : Segregate halogenated waste for incineration or treatment by certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound in cross-coupling reactions?

  • Density functional theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, fluorine substituents reduce electron density at adjacent carbons, directing cross-coupling to electron-rich positions .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
  • Solvent effects : Implicit solvent models (e.g., COSMO-RS) assess solvation energy and transition-state stability .

Q. What strategies resolve contradictions in bioactivity data for fluorinated pyridines, such as inconsistent antimicrobial results?

  • Dose-response profiling : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess whether rapid degradation explains false negatives .
  • Control experiments : Include structurally related analogs (e.g., 2-fluoro-6-trifluoromethylpyridine) to isolate substituent-specific effects .

Q. How can isotopic labeling (18F^{18}\text{F}18F, 13C^{13}\text{C}13C) of this compound enhance pharmacokinetic studies?

  • Radiosynthesis : Incorporate 18F^{18}\text{F} via late-stage fluorination (e.g., Balz-Schiemann reaction) for PET imaging .
  • Metabolic tracking : Use 13C^{13}\text{C}-labeled analogs in mass spectrometry to trace metabolite formation in vivo .
  • Stability studies : Compare labeled vs. unlabeled compounds in plasma to quantify degradation rates .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

  • Directing effects : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, favoring substitutions at the 4-position (meta to F).
  • Steric hindrance : The bulky 2-fluoropropan-2-yl group at C6 impedes electrophile approach to adjacent positions .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., nitration at C4), while higher temperatures may shift to C3 .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter the physicochemical properties of this compound?

  • Lipophilicity : Chlorine increases logP compared to fluorine, affecting membrane permeability (e.g., Cl: logP ~2.1 vs. F: logP ~1.5) .
  • Hydrogen bonding : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, critical for target binding .
  • Thermal stability : Chlorinated analogs may decompose at lower temperatures due to weaker C-Cl bonds .

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